molecular formula C10H11N3O2 B14892596 N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine

N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine

Cat. No.: B14892596
M. Wt: 205.21 g/mol
InChI Key: OSFYEPKPOSFALL-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine is a heterocyclic compound that features both furan and pyrimidine rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine typically involves the reaction of furan-2-ylmethanol with 4-methoxypyrimidine-2-amine under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Similar structure but with a propargyl group instead of a methoxypyrimidine.

    N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Contains a furan ring and a hydrazide group.

Uniqueness

N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine is unique due to the presence of both furan and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine

InChI

InChI=1S/C10H11N3O2/c1-14-9-4-5-11-10(13-9)12-7-8-3-2-6-15-8/h2-6H,7H2,1H3,(H,11,12,13)

InChI Key

OSFYEPKPOSFALL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)NCC2=CC=CO2

Origin of Product

United States

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